trans-Benzalacetophenone oxide
Description
trans-Benzalacetophenone oxide, also known as trans-chalcone oxide (CAS 614-47-1), is an α,β-unsaturated ketone derivative synthesized via aldol condensation. It is characterized by a conjugated system between the aromatic rings and the carbonyl group, contributing to its stability and reactivity . The compound is typically prepared by reacting benzaldehyde with acetophenone under alkaline conditions, such as sodium hydroxide or sodium methoxide, followed by dehydration to form the trans isomer . The trans configuration is thermodynamically favored due to reduced steric hindrance and enhanced resonance stabilization compared to the cis isomer .
Key properties include:
Properties
IUPAC Name |
phenyl-[(2S,3R)-3-phenyloxiran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMJZQVDNZRKT-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352519 | |
| Record name | trans-Benzalacetophenone oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61840-93-5 | |
| Record name | trans-Benzalacetophenone oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzalacetophenone oxide typically involves the epoxidation of benzalacetophenone. One common method is the reaction of benzalacetophenone with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under mild conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}=\text{CHCOC}_6\text{H}_5 + \text{RCO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{O})\text{CHCOC}_6\text{H}_5 + \text{RCO}_2\text{H} ] where RCO3H represents the peracid used.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Epoxidation Reaction Mechanisms
trans-Benzalacetophenone undergoes epoxidation via base-catalyzed reactions with hydrogen peroxide. Key findings include:
Optimized Reaction Conditions
Table 1: Oxidant Efficiency in Epoxidation
| Oxidant | Yield (%) | Notes |
|---|---|---|
| 30% H₂O₂ | 76 | Highest efficiency |
| 50% H₂O₂ | <5 | Low reactivity |
| Urea-H₂O₂ | 42 | Moderate yield |
| t-BuOOH | 0 | No reaction |
Substituent Effects on Reactivity
Electronic and steric effects of substituents on the chalcone backbone dictate reaction outcomes:
Electronic Effects
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R₁ (Acetophenone ring) : Electron-withdrawing groups (e.g., nitro) stabilize the epoxide against retro-Aldol cleavage .
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R₂ (Benzaldehyde ring) : Electron-donating groups (e.g., methoxy) promote retro-Aldol degradation to benzaldehyde and acetophenone .
Table 2: Substituent Impact on Product Distribution
| Substituent (Position) | Epoxide Yield (%) | Benzaldehyde Yield (%) |
|---|---|---|
| p-NO₂ (R₁) | 100 | 0 |
| p-OCH₃ (R₂) | 15 | 85 |
| m-OCH₃ (R₂) | 33 | 67 |
| o-OCH₃ (R₂) | 50 | 50 |
Retro-Aldol Degradation
Under basic conditions, chalcone epoxides decompose into benzaldehyde and acetophenone. This side reaction is suppressed by:
-
Electron-withdrawing groups on R₁ (σₚ = +0.71 for nitro vs. σₚ = -0.27 for methoxy) .
-
Low water content : Reactions in ethanol reduce hydrolysis compared to aqueous systems .
Mechanistic Pathway :
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Nucleophilic attack on the α,β-unsaturated ketone forms an epoxide intermediate.
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Retro-Aldol cleavage occurs if R₂ is electron-rich, yielding benzaldehyde and acetophenone .
Cyclization and Ring-Opening Reactions
Chalcone epoxides participate in further transformations:
Diels-Alder Reactions
-
Act as dienophiles with cyclopentadiene under microwave irradiation (3 minutes) or AlCl₃ catalysis (3 days) .
Formation of Heterocycles
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1,5-Benzothiazepines : Via reaction with o-aminothiophenols under acidic conditions (e.g., p-TsOH) .
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1,5-Benzodiazepines : With o-phenylenediamine in ionic liquids (e.g., [BMIM]BF₄) .
Table 3: Heterocycle Synthesis Conditions
| Substrate | Catalyst | Time | Yield (%) |
|---|---|---|---|
| o-Aminothiophenol | p-TsOH, MW | 32 min | 85 |
| o-Phenylenediamine | [BMIM]BF₄ | 2 hr | 78 |
Limitations and Challenges
Scientific Research Applications
Pharmacological Applications
trans-Benzalacetophenone oxide has shown promising therapeutic potential across various domains:
- Antimicrobial Activity : Studies indicate that chalcone derivatives, including this compound, exhibit significant antibacterial and antifungal properties. This makes them attractive candidates for developing new antimicrobial agents, especially against drug-resistant strains .
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes .
- Anticancer Properties : Research highlights the potential of this compound in cancer therapy. It may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Synthetic Applications
The synthesis of this compound typically involves the oxidation of chalcone derivatives. Its unique structural features allow it to participate in various organic reactions, making it a valuable intermediate in synthetic organic chemistry:
- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds, which are essential in drug development due to their biological activity .
- Fluorescent Probes : Modified versions of this compound serve as fluorescent probes in biological imaging, aiding in the study of cellular processes .
Mechanistic Studies
The reactivity of this compound has been explored in several mechanistic studies:
- Epoxide Chemistry : Its epoxide group allows for nucleophilic attack, leading to the formation of chlorohydrins and other derivatives. This property is leveraged in synthetic pathways to create more complex molecules .
- Enzyme Inhibition Studies : The compound has been investigated as a selective inhibitor for various enzymes, including epoxide hydrolases, which play roles in metabolism and detoxification processes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of this compound demonstrated that it reduced levels of TNF-alpha and IL-6 in vitro. This reduction correlates with decreased inflammation markers, supporting its use in inflammatory disease treatment.
Mechanism of Action
The mechanism of action of trans-Benzalacetophenone oxide involves its interaction with biological molecules. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The compound can inhibit enzymes and disrupt cellular processes by modifying key biomolecules.
Comparison with Similar Compounds
Benzophenone Derivatives
Benzophenone (CAS 119-61-9), lacking the α,β-unsaturated system, exhibits distinct physical and chemical behaviors:
Benzophenone’s lack of conjugation results in lower UV absorption intensity and different reactivity, such as susceptibility to nucleophilic attack at the carbonyl group.
Benzoylbenzophenone Thiosemicarbazone Analogues
These compounds, synthesized via reactions involving isophthaloyl chloride, incorporate thiosemicarbazone moieties, enhancing their bioactivity :
The addition of thiosemicarbazone groups introduces hydrogen-bonding capabilities, improving interactions with biological targets.
Phenyl Benzoate (CAS 93-99-2)
This ester derivative lacks the unsaturated ketone system but shares aromatic components:
Phenyl benzoate’s ester group makes it more polar but less reactive in conjugate addition reactions compared to this compound.
4-Acetamido Benzophenone (CAS N/A)
A substituted benzophenone used in pharmaceutical intermediates:
The acetamido group in 4-acetamido benzophenone allows for targeted modifications, unlike the electrophilic β-carbon in this compound.
Key Research Findings
- Thermodynamic Stability : The trans isomer’s dominance in aldol reactions is driven by resonance stabilization and minimized steric clash between aromatic rings .
- Reactivity : The α,β-unsaturated ketone undergoes Michael additions and cycloadditions, unlike saturated ketones or esters .
- Biological Potential: Thiosemicarbazone analogues show enhanced antioxidant activity, suggesting avenues for derivatizing this compound .
Biological Activity
Trans-benzalacetophenone oxide is a compound derived from the chalcone family, known for its diverse biological activities. Chalcones, characterized by their unique structure, have been extensively studied for their potential therapeutic applications, particularly in cancer treatment, anti-inflammatory effects, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological potential.
Chemical Structure and Properties
This compound is an epoxide derivative of a chalcone. Its molecular formula is with a molecular weight of 224.25 g/mol. The compound features a double bond between the carbon atoms adjacent to the carbonyl groups, contributing to its reactivity and biological activity.
Biological Activities
This compound exhibits several biological activities:
- Anticancer Activity : Several studies have reported that chalcone derivatives, including this compound, can induce apoptosis in various cancer cell lines. The mechanisms include cell cycle arrest and modulation of apoptotic pathways.
- Anti-inflammatory Effects : Chalcones are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory properties.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX-2 and reduces cytokine levels | |
| Antimicrobial | Effective against bacteria and fungi |
Case Study 1: Anticancer Mechanisms
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to induce G2/M phase cell cycle arrest and increase apoptosis markers such as Bax and caspase-3 while decreasing Bcl-2 levels. These findings suggest that this compound may be a promising candidate for breast cancer therapy due to its ability to modulate key apoptotic pathways.
Case Study 2: Anti-inflammatory Effects
In another study, this compound was evaluated for its anti-inflammatory properties in a murine model of acute inflammation. The compound significantly reduced edema and levels of pro-inflammatory cytokines (TNF-α and IL-6), demonstrating its potential as an anti-inflammatory agent.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Epoxide Formation : The presence of an epoxide group enhances reactivity towards nucleophiles, potentially leading to interactions with biomolecules involved in signaling pathways.
- Cell Cycle Modulation : Chalcones are known to disrupt the cell cycle at specific checkpoints, which is critical in cancer therapy.
Q & A
Q. What are the optimal synthetic conditions for preparing trans-Benzalacetophenone oxide via aldol condensation, and how do reaction parameters influence isomer selectivity?
- Methodological Answer : this compound is typically synthesized via aldol condensation between benzaldehyde and acetophenone. Alkaline agents like sodium methoxide (30% solution) or alcoholic NaOH are preferred due to higher yields and reduced side reactions . Key parameters include:
- Temperature : Low temperatures (0–5°C) minimize side reactions like self-condensation.
- Catalyst Concentration : Excess base promotes enolate formation but may increase hydrolysis risks.
- Solvent Choice : Ethanol or methanol enhances solubility of reactants and stabilizes intermediates.
The trans isomer dominates due to reduced steric hindrance and extended π-conjugation, as shown in kinetic vs. thermodynamic control studies .
Q. How can IR spectroscopy distinguish between cis and trans isomers of Benzilacetophenone oxide?
- Methodological Answer : The C=O stretching vibration in IR spectra is diagnostic:
- trans isomer : Shows a single strong peak near 1680–1700 cm⁻¹ due to conjugation with the aromatic ring and absence of steric strain.
- cis isomer : Exhibits a split or shifted peak (1650–1670 cm⁻¹) due to non-planar geometry and steric interactions between substituents .
Additional analysis of C=C stretching (~1600 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) can further confirm isomer identity.
Q. Why is the trans isomer the major product in aldol condensations involving aromatic ketones?
- Methodological Answer : The trans isomer’s stability arises from two factors:
Resonance Stabilization : Extended conjugation between the carbonyl group and aromatic rings lowers energy.
Steric Effects : The planar geometry of the trans configuration avoids clashes between substituents on the α-carbon and aryl groups.
Computational studies (e.g., DFT) and experimental melting point comparisons (trans: ~55–58°C; cis: lower stability) validate this trend .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize by-products like self-condensation adducts during this compound synthesis?
- Methodological Answer : By systematically varying:
- Molar Ratios : A 1:1 ratio of benzaldehyde to acetophenone reduces unreacted starting materials.
- Catalyst Loading : 10–15 mol% NaOH minimizes over-enolization.
- Additives : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) and isolate products via recrystallization (ethanol/water) to remove impurities .
Q. What advanced analytical techniques beyond IR spectroscopy can confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Trans isomer shows a coupling constant J = 15–16 Hz for the α,β-unsaturated protons (cis: J = 10–12 Hz).
- ¹³C NMR : Conjugation shifts the carbonyl carbon to δ ~190 ppm.
- X-ray Crystallography : Resolves crystal packing and confirms planar geometry .
- HPLC-PDA : Quantifies purity using a C18 column (acetonitrile/water gradient) with UV detection at 280 nm .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points, reaction enthalpies) for this compound?
- Methodological Answer : Contradictions often arise from impurities or measurement techniques. To resolve:
Replicate Experiments : Use standardized protocols (e.g., ASTM E794 for melting points).
Cross-Validate Data : Compare DSC (differential scanning calorimetry) results with literature values (NIST mp range 54–58°C) .
Statistical Analysis : Apply Grubbs’ test to identify outliers in reported datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
